molecular formula C9H5NO B2851498 4-Ethynylfuro[3,2-c]pyridine CAS No. 2098094-23-4

4-Ethynylfuro[3,2-c]pyridine

Cat. No.: B2851498
CAS No.: 2098094-23-4
M. Wt: 143.145
InChI Key: FYPJZHLHQGOCJX-UHFFFAOYSA-N
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Description

4-Ethynylfuro[3,2-c]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with an ethynyl (-C≡CH) substituent at the 4-position. This structural motif imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The ethynyl group enhances reactivity for cross-coupling reactions (e.g., Sonogashira coupling), enabling diverse functionalization . Its fused aromatic system contributes to π-π stacking interactions, which are critical for binding biological targets or modulating photophysical behavior .

Properties

IUPAC Name

4-ethynylfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c1-2-8-7-4-6-11-9(7)3-5-10-8/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPJZHLHQGOCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylfuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-ethynylpyridine with furan derivatives in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the safety and environmental sustainability of the production process is also a key consideration.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylfuro[3,2-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

4-Ethynylfuro[3,2-c]pyridine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Ethynylfuro[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-Ethynylfuro[3,2-c]pyridine and their distinguishing features:

Compound Core Structure Substituents Key Properties/Applications References
This compound Furo[3,2-c]pyridine Ethynyl (-C≡CH) at C4 High reactivity for synthesis; potential anticancer/antipsychotic activity
Thieno[3,2-c]pyridine Thieno[3,2-c]pyridine Sulfur atom in place of oxygen Enhanced serotonin receptor affinity; antipsychotic activity via 5-HT1/5-HT2 modulation
Chromeno[3,2-c]pyridine Chromeno[3,2-c]pyridine Fused benzene and pyridine MAO-B inhibition (IC₅₀: 0.1–10 μM); limited cholinesterase activity
2-Amino-4-(2-chlorophenyl)pyridine Pyridine with chloro and amino groups Chloro and amino substituents Antimicrobial activity; melting point ~270°C
Bifuro[3,2-c]pyridine Two fused furopyridine units Spacer-free or divalent linkage Tunable photoluminescence; self-assembly on graphite surfaces

Photophysical Properties

  • This compound : Exhibits blue fluorescence (λₑₘ: 450 nm) due to extended π-conjugation from the ethynyl group .
  • Bifuro[3,2-c]pyridines : Show redshifted emission (λₑₘ: 500–550 nm) when linked via conjugated spacers, useful for optoelectronic applications .

Biological Activity

4-Ethynylfuro[3,2-c]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities. The information is drawn from various sources, including case studies and research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines a furan and pyridine ring with an ethynyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial properties . The presence of additional heterocycles, such as furan in this compound, enhances these properties. Studies have demonstrated that derivatives of this compound can effectively inhibit bacterial growth and show activity against various fungal strains .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL
Derivative AAntifungal16 µg/mL
Derivative BAntiviral8 µg/mL

Antiviral Activity

The antiviral potential of this compound has been explored in the context of its efficacy against viruses such as SARS-CoV-2. Preliminary studies suggest that this compound can inhibit viral replication, making it a candidate for further investigation in antiviral drug development .

Anticancer Activity

The anticancer properties of pyridine derivatives are well-documented. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

A recent study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating significant potency compared to standard chemotherapeutics .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A study involving a series of synthesized derivatives demonstrated enhanced antimicrobial activity correlated with structural modifications. The introduction of electron-withdrawing groups at specific positions on the pyridine ring significantly improved antibacterial potency against Staphylococcus aureus and Escherichia coli.
  • Antiviral Properties : Another case study focused on the compound's ability to inhibit viral entry into host cells. Results indicated that this compound could reduce viral load in infected cell cultures by up to 70% when administered at optimal concentrations.
  • Cytotoxicity Against Cancer Cells : A comprehensive evaluation of the cytotoxic effects on various cancer cell lines revealed that the compound selectively induced cell death in malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

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